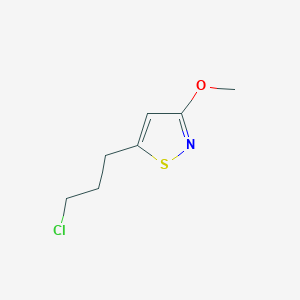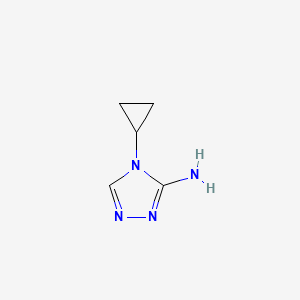![molecular formula C7H14F2N2O B13206873 (3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol is a chiral compound that features a piperidine ring substituted with a difluoroethylamino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoroethylamino Group: This step involves the reaction of the piperidine ring with a difluoroethylamine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.
Substitution: The difluoroethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The difluoroethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-3-Aminopiperidin-4-ol: Similar structure but lacks the difluoroethyl group.
(3S,4S)-3-[(2,2-Dichloroethyl)amino]piperidin-4-ol: Similar structure with a dichloroethyl group instead of a difluoroethyl group.
Uniqueness
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Propiedades
Fórmula molecular |
C7H14F2N2O |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(3S,4S)-3-(2,2-difluoroethylamino)piperidin-4-ol |
InChI |
InChI=1S/C7H14F2N2O/c8-7(9)4-11-5-3-10-2-1-6(5)12/h5-7,10-12H,1-4H2/t5-,6-/m0/s1 |
Clave InChI |
OZINKJMTYOKEIY-WDSKDSINSA-N |
SMILES isomérico |
C1CNC[C@@H]([C@H]1O)NCC(F)F |
SMILES canónico |
C1CNCC(C1O)NCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)



![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)








